5-Methoxy-2,3-dioxoindoline-7-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-2,3-dioxo-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-16-4-2-5-7(6(3-4)10(14)15)11-9(13)8(5)12/h2-3H,1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGKHCHJHMBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the core structure is the indoline-2,3-dione (isatin) ring. The primary disconnection strategies focus on the formation of the pyrrole (B145914) ring fused to the benzene (B151609) ring.
A logical disconnection breaks the N1-C2 and C3-C3a bonds, a transformation commonly achieved via cyclization of an isonitrosoacetanilide intermediate. This intermediate would be derived from a correspondingly substituted aniline (B41778). This retrosynthetic path leads to the key precursor: 3-amino-5-methoxybenzoic acid . The synthesis would then involve the reaction of this aniline derivative with a reagent that can provide the two-carbon unit required to form the five-membered ring, such as chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632), which is characteristic of the Sandmeyer isatin (B1672199) synthesis.
An alternative disconnection can be envisioned at the N1-C7a bond, a strategy employed in methods like the Stolle synthesis. This approach would involve an intramolecular Friedel-Crafts type acylation. This would start from an N-acylated aniline derivative, specifically an N-(chlorooxalyl) derivative of 3-amino-5-methoxybenzoic acid, which would then be cyclized using a Lewis acid catalyst.
Both retrosynthetic pathways highlight the central importance of a properly substituted aniline as the foundational building block for constructing the target isatin core.
Classical and Established Synthetic Routes to Substituted Indoline-2,3-diones
The synthesis of the isatin core has been a subject of chemical research for over a century, leading to several robust and widely adopted methods. chemicalbook.com
The most common and historically significant method for preparing isatins is the Sandmeyer synthesis. nih.govirapa.org This one-pot reaction typically involves three components: an aniline, chloral hydrate, and hydroxylamine hydrochloride, reacted in aqueous sodium sulfate. chemicalbook.com The mechanism proceeds through the formation of an isonitrosoacetanilide intermediate. nih.gov This intermediate is then isolated and cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product. irapa.orgresearchgate.net
For the synthesis of this compound, the starting material would be 3-amino-5-methoxybenzoic acid. The reaction would proceed as follows:
Reaction with chloral hydrate and hydroxylamine hydrochloride to form N-(2-hydroxyiminoacetyl)-3-amino-5-methoxybenzoic acid.
Acid-catalyzed cyclization of the intermediate to yield the target product.
The Sandmeyer method is particularly effective for anilines containing electron-withdrawing groups. irapa.org However, challenges can arise with substituted anilines, especially those with increased lipophilicity, which can lead to poor solubility and incomplete cyclization under the classical aqueous acidic conditions. nih.gov Adaptations to the method include the use of co-solvents or alternative acids like methanesulfonic acid to improve the solubility of intermediates and facilitate the final ring-closing step. nih.gov
| Method | Starting Materials | Key Intermediate | Cyclization Agent | Advantages | Disadvantages |
| Sandmeyer Synthesis | Substituted Aniline, Chloral Hydrate, Hydroxylamine | Isonitrosoacetanilide | Concentrated H₂SO₄ | Well-established, uses common reagents | Can have solubility issues with lipophilic substrates, harsh acidic conditions |
An important alternative to the Sandmeyer method is the Stolle synthesis. irapa.orgchemicalbook.com This route involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. nmc.gov.inwikipedia.org This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) or titanium tetrachloride (TiCl₄), to form the isatin ring. irapa.orgnmc.gov.in
This method is particularly useful for producing N-substituted isatins. chemicalbook.com For the synthesis of the title compound, the N-H bond would remain unsubstituted. The starting arylamine would again be a derivative of 3-amino-5-methoxybenzoic acid, likely an ester to protect the carboxylic acid from reacting with the oxalyl chloride. The subsequent cyclization would be directed to the C2 position of the aniline, ortho to the amino group, to form the five-membered ring.
| Method | Starting Materials | Key Intermediate | Cyclization Agent | Advantages | Disadvantages |
| Stolle Synthesis | Arylamine, Oxalyl Chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃) | Good alternative to Sandmeyer, useful for N-substituted isatins | Requires anhydrous conditions, Lewis acids can be harsh |
Development of Novel and Sustainable Synthetic Approaches for this compound
While classical methods are effective, modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. nih.gov Many of the older reported methods for substituted isatins suffer from drawbacks such as long reaction times, low yields, and the use of environmentally harmful reagents. researchgate.net
Green chemistry focuses on minimizing the environmental impact of chemical processes. In the context of synthesizing this compound, this involves several considerations:
Solvent Choice: Replacing harsh organic solvents with more benign alternatives like water or ethanol (B145695). For instance, a reported synthesis of 5-methoxyisatin (B1196686) (a closely related precursor) uses water as the solvent for the initial formation of the isonitrosoacetanilide intermediate. chemicalbook.comchemicalbook.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Energy Efficiency: Utilizing methods like microwave heating to reduce reaction times and energy consumption. nih.gov
Catalysis: Employing catalysts instead of stoichiometric reagents to reduce waste and improve reaction efficiency.
Recent research has focused on developing catalytic and metal-free routes to heterocyclic compounds to avoid the use of harsh reagents and toxic metals. While specific catalytic methods for this compound are not extensively documented, general progress in isatin synthesis points toward future possibilities.
For example, a metal-free synthesis using I₂-DMSO as a catalyst has been developed for N-substituted isatins from 2-amino acetophenones via C-H bond activation and subsequent cyclization. irapa.org Furthermore, catalyst-free approaches for other heterocyclic carboxylic acids, such as quinoline-4-carboxylic acids, have been developed that proceed in ethanol without the need for a catalyst, large solvent volumes, or extensive workup, offering a model for greener synthesis. researchgate.netcbijournal.com These catalyst-free Doebner reactions demonstrate that complex multi-component reactions can be achieved under mild and sustainable conditions. cbijournal.com The application of similar principles could lead to novel, more sustainable syntheses of the target isatin derivative.
Regioselectivity and Stereochemical Control in the Synthesis of this compound
The synthesis of this compound, a molecule with a defined substitution pattern on the aromatic ring, presents a significant regiochemical challenge. Stereochemical control, however, is not a factor in the synthesis of the final molecule as it does not possess any chiral centers.
The primary obstacle in regioselectivity arises during the formation of the isatin core. Traditional and widely used methods for isatin synthesis, such as the Sandmeyer procedure, involve an intramolecular electrophilic cyclization onto the aniline-derived aromatic ring. irapa.orgnih.govsynarchive.com The final ring-closing step determines the position of the substituents relative to the five-membered ring.
For the target molecule, a plausible precursor is 2-amino-4-methoxybenzoic acid. In a Sandmeyer-type synthesis, this aniline derivative would first be converted to an isonitrosoacetanilide intermediate. The subsequent acid-catalyzed cyclization must occur exclusively at the C6 position of the original aniline (ortho to the anilide nitrogen) to yield the desired 7-carboxy-5-methoxyisatin structure.
The regiochemical outcome of this cyclization is governed by the electronic directing effects of the substituents already present on the aromatic ring: the methoxy (B1213986) (-OCH₃) group and the carboxylic acid (-COOH) group.
| Substituent | Position on Precursor (relative to -NH₂) | Electronic Effect | Directing Influence (in Electrophilic Aromatic Substitution) |
| Methoxy (-OCH₃) | C4 | Electron-donating (Resonance) | Ortho, Para-directing |
| Carboxylic Acid (-COOH) | C2 | Electron-withdrawing (Inductive & Resonance) | Meta-directing |
When meta-substituted anilines are used in classical methods like the Sandmeyer synthesis, mixtures of 4- and 6-substituted isatins are often formed, leading to low yields and difficult purification. irapa.orgnih.gov To overcome these regioselectivity issues, alternative synthetic strategies that offer more predictable regiochemical control have been developed. Methods utilizing directed ortho-metalation of protected anilines, followed by reaction with diethyl oxalate, provide a powerful route to regiospecifically functionalized isatins, avoiding the ambiguity of electrophilic cyclization. irapa.orglookchem.com The Gassman isatin synthesis is another method noted for its compatibility with various electron-donating and withdrawing groups, offering better regiocontrol in certain cases. lookchem.comdergipark.org.tr
Scale-Up Considerations for the Production of this compound
Scaling the synthesis of this compound from laboratory to industrial production introduces several practical and economic challenges, primarily associated with the likely use of the Sandmeyer isatin synthesis or similar classical methods.
Reagent Handling and Safety: The Sandmeyer synthesis employs hazardous and corrosive reagents. synarchive.com Chloral hydrate is a regulated substance, and hydroxylamine can be unstable. orgsyn.org The cyclization step requires large quantities of strong acids, such as concentrated sulfuric acid, which pose significant handling, safety, and equipment corrosion risks. chemicalbook.com
Reaction Control and Thermodynamics: The acid-catalyzed cyclization of the isonitrosoacetanilide intermediate is a highly exothermic step. chemspider.com Precise temperature control is critical on a large scale to prevent runaway reactions and the formation of byproducts from decomposition or undesired side reactions like sulfonation. orgsyn.org The poor solubility of substituted intermediates in sulfuric acid can also complicate the reaction, leading to incomplete cyclization. nih.gov
Process Optimization and Alternative Solvents: To mitigate issues of solubility and harsh conditions, process optimization is crucial. The use of methanesulfonic acid has been shown to be a beneficial alternative to sulfuric acid for poorly soluble intermediates, sometimes leading to cleaner reactions and higher yields on a gram scale, a consideration that would be vital for industrial production. nih.gov
Product Isolation and Purity: The typical workup involves quenching the strong acid reaction mixture into a large volume of ice and water, which precipitates the crude isatin product. chemicalbook.comchemspider.com On a large scale, this quenching process requires robust equipment to manage the heat generated. The filtration and washing of the resulting solid product to remove acidic impurities must be efficient to ensure product stability and purity. The presence of the carboxylic acid functional group in the target molecule adds a layer of complexity, as its solubility is pH-dependent, which must be managed during isolation and purification.
Waste Management: The Sandmeyer process generates substantial amounts of acidic aqueous waste, which requires neutralization and treatment before disposal. irapa.org The environmental impact and cost associated with waste management are significant factors in the economic viability of a large-scale process. Developing more environmentally benign methods, such as those involving catalytic oxidation of indole (B1671886) precursors, could be a long-term consideration for sustainable production. irapa.orgnih.gov
| Challenge | Key Considerations for Scale-Up | Potential Mitigation Strategies |
| Hazardous Reagents | Handling of chloral hydrate, hydroxylamine, and concentrated H₂SO₄. | Use of closed systems, personal protective equipment (PPE), and engineered controls. |
| Exothermic Reaction | Heat management during acid-catalyzed cyclization. | Reactor design with efficient cooling, controlled rate of addition, and real-time temperature monitoring. |
| Solubility Issues | Poor solubility of substituted intermediates in reaction media. | Use of alternative acid media like methanesulfonic acid; investigation of co-solvents. nih.gov |
| Product Isolation | Quenching of large volumes of strong acid; filtration and purification. | Robust quenching systems; optimization of filtration and washing protocols; pH control during workup. |
| Waste Disposal | Large volumes of acidic aqueous waste. | Implementation of efficient neutralization and waste treatment protocols; exploration of greener synthetic routes. |
Chemical Reactivity and Derivatization Strategies for 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid
Transformations of the Indoline-2,3-dione Core of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid
The indoline-2,3-dione (isatin) core is characterized by its reactive dicarbonyl system and the acidic N-H proton, making it a versatile scaffold for a multitude of chemical transformations.
Reactions at the C-2 and C-3 Carbonyl Groups
The C-2 (amide) and C-3 (keto) carbonyl groups of the isatin (B1672199) ring exhibit distinct reactivities, enabling selective modifications. The C-3 keto-carbonyl is generally more electrophilic and susceptible to nucleophilic attack. This allows for a range of reactions, including condensation with active methylene (B1212753) compounds, to form various heterocyclic systems. For instance, the reaction of isatin with compounds containing acidic methylene groups can lead to the formation of epoxides, which can subsequently rearrange to form 4-quinolinone derivatives under different temperature conditions. conicet.gov.ar
The differential reactivity of the two carbonyl groups is a key aspect in the derivatization of the isatin core. While the C-3 carbonyl readily participates in condensations and additions, the C-2 amide carbonyl is less reactive but can be involved in ring-opening and rearrangement reactions under specific conditions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indoline-2,3-dione core can be readily functionalized through alkylation and acylation reactions. N-alkylation is typically achieved by treating the isatin derivative with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can significantly influence the reaction's outcome. Microwave-assisted N-alkylation of isatin has been shown to be an efficient method, offering advantages such as reduced reaction times and improved yields. nih.gov Asymmetric N-alkylations of isatins have also been developed, providing access to chiral N-alkylated derivatives. rsc.org
N-acylation can be accomplished using various acylating agents, such as acid chlorides or anhydrides. Chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported, offering a mild and efficient method. beilstein-journals.orgresearchgate.net These reactions provide a straightforward route to a wide range of N-substituted this compound derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, ACN), Microwave or conventional heating | N-Alkyl-5-methoxy-2,3-dioxoindoline-7-carboxylic acid derivatives |
| N-Acylation | Acylating agent (e.g., acid chloride, thioester), Base (optional) | N-Acyl-5-methoxy-2,3-dioxoindoline-7-carboxylic acid derivatives |
Ring Expansion and Contraction Reactions
The isatin scaffold can undergo ring expansion reactions to form larger heterocyclic systems, such as quinoline (B57606) and 1,5-benzodiazonine derivatives. conicet.gov.arorganic-chemistry.org These transformations often proceed through the reaction of the C-3 carbonyl group with various reagents, leading to the insertion of atoms into the five-membered ring. For example, the reaction of isatin derivatives with trimethylsilyldiazomethane, catalyzed by scandium triflate, results in the formation of quinolin-2-one derivatives. conicet.gov.ar
Conversely, while less common, ring contraction reactions of the isatin core can also be envisioned under specific conditions, although this is a less explored area of its reactivity.
Modification and Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the 7-position of the benzene (B151609) ring provides another handle for derivatization, allowing for the synthesis of esters, amides, and other functional groups.
Esterification and Amidation Reactions
Esterification of the carboxylic acid can be achieved through various methods, with the Fischer esterification being a classic approach involving the reaction with an alcohol in the presence of an acid catalyst. researchgate.netgoogle.comresearchgate.netmsu.edu Alternative methods, such as using alkylating agents, can also be employed for ester synthesis. tcichemicals.com Steglich esterification, which utilizes a coupling agent like DCC and a catalyst such as DMAP, is another effective method for forming esters under mild conditions. nih.govmdpi.com
Amidation of the carboxylic acid to form the corresponding carboxamide can be accomplished by reacting it with an amine. Direct amidation often requires high temperatures or the use of coupling agents to activate the carboxylic acid. researchgate.netmdpi.comresearchgate.netprinceton.edu Various catalytic systems have been developed to facilitate this transformation under milder conditions. rsc.orgresearchgate.netresearchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid catalyst (Fischer); Alkylating agent; DCC/DMAP (Steglich) | 5-Methoxy-2,3-dioxoindoline-7-carboxylate esters |
| Amidation | Amine, Coupling agent (e.g., DCC, HATU) or Catalyst | 5-Methoxy-2,3-dioxoindoline-7-carboxamides |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). nih.govmdpi.comresearchgate.net The choice of reducing agent is crucial to avoid the reduction of the dicarbonyl groups in the isatin core.
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be achieved under various conditions, including thermal or catalytic methods. google.comorganic-chemistry.orgchemrxiv.org For aromatic carboxylic acids, decarboxylation can sometimes be promoted by high temperatures in the presence of a suitable solvent or catalyst. nih.gov This reaction would lead to the formation of 5-methoxy-1H-indole-2,3-dione.
Reactions Involving the Methoxy (B1213986) Substituent at Position 5
The methoxy group at the C-5 position of the isatin ring is a key site for chemical modification, primarily through ether cleavage reactions. This transformation converts the methoxy group into a hydroxyl group, yielding 5-hydroxy-2,3-dioxoindoline-7-carboxylic acid. This demethylation can be achieved using various reagents, typically under acidic conditions.
Strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are commonly employed for the cleavage of aryl methyl ethers. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com The use of excess hydrogen halide can also lead to the conversion of the resulting alcohol to an alkyl halide, though in the case of a phenol, this secondary reaction is disfavored. masterorganicchemistry.com
Lewis acids, such as boron tribromide (BBr₃), are also highly effective for ether cleavage and often provide milder reaction conditions compared to strong protic acids. Other reagents that can be utilized include iodotrimethylsilane (B154268) (TMSI). researchgate.net The choice of reagent can be critical to avoid unwanted side reactions on the isatin core, which is susceptible to various transformations under harsh conditions.
The conversion of the 5-methoxy group to a 5-hydroxy group opens up further avenues for derivatization. The newly formed hydroxyl group can be a handle for introducing a wide variety of substituents through etherification or esterification, allowing for the exploration of structure-activity relationships.
Synthesis of Structural Analogs and Derivative Libraries of this compound
The development of derivative libraries from a lead compound is a fundamental strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. For this compound, this can be approached through systematic substitution, scaffold hopping, and bioisosteric replacement.
Systematic Substitution Pattern Exploration
Systematic exploration of the substitution pattern on the isatin scaffold allows for a detailed understanding of the structure-activity relationships (SAR). For the this compound core, modifications can be systematically introduced at several key positions.
Table 1: Potential Sites for Systematic Substitution on the this compound Scaffold
| Position | Current Substituent | Potential Modifications | Rationale for Modification |
| N1 (Amide Nitrogen) | -H | Alkylation, Acylation, Sulfonylation | Modulate lipophilicity, introduce new interaction points, and alter metabolic stability. |
| C5 (Aromatic Ring) | -OCH₃ | Halogens (F, Cl, Br), Alkyl groups, Nitro groups | Explore electronic effects on activity. Halogens can enhance binding affinity. nih.govresearchgate.net |
| C7 (Aromatic Ring) | -COOH | Esterification, Amidation | Improve cell permeability and oral bioavailability. drughunter.com |
Studies on various isatin derivatives have shown that substitutions on the aromatic ring significantly influence their biological activity. For instance, in the context of monoamine oxidase (MAO) inhibition, hydroxyl groups at the fifth, sixth, and seventh positions of the isatin ring were found to increase activity compared to methyl-substituted compounds. nih.gov Specifically, substitution at the C-5 position is often more favorable than at the C-6 position for enhancing MAO inhibitory potency. nih.gov Furthermore, halogen substituents on the isatin ring have been shown to be potent in cytotoxic isatin-hydrazones. researchgate.net
The carboxylic acid at the C-7 position is a prime target for modification to improve pharmacokinetic properties. Conversion to esters or amides can increase lipophilicity and cell membrane permeability.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but potentially improved properties. bhsai.org
Scaffold Hopping: This approach involves replacing the central isatin core with a different heterocyclic system while maintaining the key pharmacophoric features. The goal is to discover new intellectual property, overcome undesirable physicochemical or pharmacokinetic properties, or explore new binding modes. For the isatin scaffold, potential scaffold hops could include quinazoline (B50416) diones, benzothiazoles, or other bicyclic systems that can spatially orient the key substituents in a similar manner. nih.gov A successful scaffold hopping strategy for isatin-based analogs has been employed in the design of fatty acid amide hydrolase (FAAH) inhibitors. nih.gov
Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with other groups that have similar physicochemical properties, leading to similar biological responses.
For the this compound, the carboxylic acid at the C-7 position is a key functional group for bioisosteric replacement. Carboxylic acids can sometimes lead to poor oral bioavailability and metabolic instability. drughunter.com Common bioisosteres for carboxylic acids include:
Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres, having a similar pKa and spatial arrangement. cambridgemedchemconsulting.com They can offer improved metabolic stability. researchgate.netnih.gov
Hydroxamic acids: This functional group can also mimic the acidic properties of carboxylic acids. cambridgemedchemconsulting.com
Acylsulfonamides: These are another class of acidic functional groups used as carboxylic acid surrogates.
Hydroxyisoxazoles: These heterocycles can also serve as effective bioisosteres.
Table 2: Examples of Carboxylic Acid Bioisosteres
| Original Functional Group | Bioisostere | Key Properties |
| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa, increased lipophilicity, improved metabolic stability. cambridgemedchemconsulting.comresearchgate.net |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can mimic acidic properties. cambridgemedchemconsulting.com |
| Carboxylic Acid (-COOH) | N-Acylsulfonamide (-CONHSO₂R) | Acidic functional group. |
| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Acidic heterocycle. |
By employing these derivatization strategies, a diverse library of compounds based on the this compound scaffold can be generated and screened to identify new drug candidates with enhanced therapeutic potential.
Advanced Structural Characterization and Solid State Chemistry of 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid
Single-Crystal X-ray Diffraction Analysis of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid and its Derivatives
Currently, there are no published single-crystal X-ray diffraction studies for this compound. Consequently, a detailed elucidation of its crystal packing, intermolecular interactions, and solid-state conformation is not possible.
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without crystallographic data, any description of the intermolecular forces that govern the crystal structure of this compound, such as hydrogen bonding and π-π stacking, would be purely speculative.
Conformational Analysis in the Solid State
The preferred conformation of this compound in the solid state, including bond angles, bond lengths, and torsional angles, remains undetermined in the absence of single-crystal X-ray diffraction analysis.
Polymorphism and Co-crystallization Studies of this compound
There is no information available in the scientific literature regarding the polymorphic forms of this compound or any attempts at co-crystallization.
Discovery and Characterization of New Polymorphic Forms
As no polymorphs of this compound have been reported, a discussion on their discovery and characterization cannot be provided.
Influence of Polymorphism on Material Properties
The potential impact of polymorphism on the material properties of this compound, such as solubility, melting point, and stability, has not been investigated.
Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., in situ IR, Raman, advanced NMR techniques)
While basic spectroscopic data may exist in chemical databases, there are no published studies employing advanced spectroscopic techniques like in situ IR, Raman, or advanced NMR for the mechanistic elucidation or detailed structural characterization of this compound.
Monitoring Reaction Pathways
The synthesis of substituted isatins like this compound can be achieved through several established methods, with the Sandmeyer and Stolle syntheses being prominent examples. dergipark.org.trbiomedres.uswikipedia.org Monitoring these multi-step reaction pathways is essential for optimizing yield, ensuring purity, and understanding the reaction mechanism.
A plausible and widely used route for this specific compound is a modification of the Sandmeyer isatin (B1672199) synthesis. biomedres.uswikipedia.orgnih.gov This method begins with a substituted aniline (B41778), which for the target molecule would be 2-amino-4-methoxybenzoic acid. The reaction proceeds through a distinct, isolable intermediate before the final cyclization step. nih.govscribd.com
The key stages of the Sandmeyer pathway are:
Formation of the Isonitrosoacetanilide Intermediate: The starting aniline (2-amino-4-methoxybenzoic acid) is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.usscribd.com This condensation reaction forms the corresponding α‐isonitrosoacetanilide intermediate.
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which promotes an electrophilic cyclization to yield the final isatin product. dergipark.org.trnih.gov
Monitoring the progression of this synthesis involves a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to track the consumption of the starting aniline and the formation of the isonitrosoacetanilide intermediate and the final product. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is vital for confirming the structure of the isolated intermediate and verifying the identity and purity of the this compound.
| Step | Reaction Type | Key Reagents | Intermediate/Product | Monitoring Techniques |
| 1 | Condensation | 2-amino-4-methoxybenzoic acid, Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ | N-(2-carboxy-4-methoxyphenyl)-2-(hydroxyimino)acetamide | TLC, HPLC |
| 2 | Electrophilic Cyclization | N-(2-carboxy-4-methoxyphenyl)-2-(hydroxyimino)acetamide, Conc. H₂SO₄ | This compound | TLC, HPLC, NMR, IR, Mass Spectrometry |
Investigating Tautomerism and Dynamic Processes
Isatin and its derivatives are known to exhibit tautomerism, a phenomenon where isomers, called tautomers, interconvert through a formal migration of a hydrogen atom and a shift in the location of a double bond. nih.govlibretexts.org For this compound, this primarily involves lactam-lactim tautomerism, a specific form of keto-enol tautomerism. nih.govopenstax.org
The molecule predominantly exists in the diketo (lactam) form. However, it is in equilibrium with two possible lactim (enol) tautomers. This equilibrium, while heavily favoring the lactam form in most cases, is fundamental to the compound's reactivity and solid-state structure. nih.govopenstax.org
The principal tautomeric forms are:
Lactam Form (Keto): The most stable and common form, featuring carbonyl groups at the C2 and C3 positions.
2-Hydroxy-lactim Form (Enol 1): Formed by the migration of the proton from the nitrogen atom (N1) to the oxygen of the C2 carbonyl group.
3-Hydroxy-lactim Form (Enol 2): Formed by the migration of the N1 proton to the oxygen of the C3 carbonyl group.
The equilibrium between these forms can be influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents on the aromatic ring. masterorganicchemistry.com The electron-donating methoxy (B1213986) group at the C5 position and the electron-withdrawing carboxylic acid group at the C7 position can modulate the electron density within the ring system, thereby influencing the relative stability of the tautomers. Furthermore, the presence of the carboxylic acid group introduces the possibility of strong intramolecular hydrogen bonding, which could potentially stabilize one of the lactim forms. masterorganicchemistry.com
| Tautomeric Form | Key Structural Features | Potential Stability Factors |
| Lactam (Diketone) | C2=O and C3=O groups; N-H bond | High stability of the amide (lactam) and ketone functional groups. libretexts.org |
| 2-Hydroxy-lactim | C2-OH and C3=O groups; C2=N double bond | Potential for intramolecular hydrogen bonding between the 2-OH and the 7-carboxylic acid group. |
| 3-Hydroxy-lactim | C2=O and C3-OH groups; C3=N double bond | Aromaticity of the newly formed heterocyclic ring could contribute to stability. |
In the solid state, these tautomeric possibilities, combined with the hydrogen-bonding capabilities of the N-H and -COOH groups, create a complex landscape of potential intermolecular interactions. This can lead to the formation of different crystal polymorphs, where the molecules pack in distinct arrangements with different hydrogen-bonding networks. The study of these dynamic processes, such as proton transfer and conformational changes within the crystal lattice, is a key aspect of the solid-state chemistry of this compound. Investigating these phenomena often requires advanced techniques like variable-temperature X-ray diffraction and solid-state NMR.
Computational and Theoretical Investigations of 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
No specific studies reporting DFT calculations for 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid were found. Such calculations would typically provide insights into the molecule's electronic properties, including the distribution of electron density and the energies of its molecular orbitals.
Molecular Orbital Analysis
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound is not available in the reviewed literature. This analysis is fundamental for predicting a molecule's reactivity and its potential as an electron donor or acceptor.
Reaction Pathway Energetics
There are no available studies on the reaction pathway energetics of this compound. This type of investigation is essential for understanding the mechanisms of chemical reactions involving the compound and for predicting its stability and potential degradation pathways.
Molecular Dynamics and Conformational Sampling of this compound
No molecular dynamics simulation studies specifically focused on this compound have been identified. Such simulations would be instrumental in exploring the conformational landscape of the molecule, identifying its most stable three-dimensional structures, and understanding its dynamic behavior in different environments.
Molecular Docking and Ligand-Target Interaction Modeling for this compound
While molecular docking is a common technique for studying isatin (B1672199) derivatives, no specific docking studies for this compound have been reported in the literature reviewed. These studies are critical for predicting how the molecule might interact with biological targets such as enzymes or receptors.
Prediction of Binding Modes with Biomolecular Targets
Without specific molecular docking studies, it is not possible to describe the predicted binding modes of this compound with any biomolecular targets.
Hotspot Analysis for Ligand Design
No hotspot analyses for ligand design based on this compound have been published. This type of analysis is used to identify key interaction points in a binding site that are crucial for ligand affinity and can guide the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs with Specific Biological Interactions of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR serves as a valuable tool in the design of new molecules with tailored biological interactions. By identifying the key molecular features that influence a specific biological outcome, QSAR models can guide the synthesis of more potent and selective compounds.
Development of Predictive Models
The development of predictive QSAR models for analogs of this compound involves a systematic process that begins with the selection of a training set of molecules with known biological activities. The chemical structures of these molecules are then characterized by a variety of molecular descriptors, which are numerical representations of their physicochemical and structural properties.
Commonly employed molecular descriptors in QSAR studies of isatin derivatives, a class of compounds to which this compound belongs, include:
Topological descriptors: These describe the connectivity of atoms in a molecule, such as the number of bonds, rings, and branches.
Electronic descriptors: These relate to the electronic properties of the molecule, including partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a study of 5-methoxyisatin (B1196686), the HOMO-LUMO energy gap was found to be a key factor in determining molecular stability. uokerbala.edu.iq
Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.
Thermodynamic descriptors: These include properties like heat of formation and molar refractivity.
Once the descriptors are calculated, a mathematical model is generated to correlate these descriptors with the biological activity. Various statistical methods can be employed for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. jocpr.com
Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain, capable of capturing complex relationships between molecular structure and activity.
For example, a hypothetical QSAR model for a series of analogs of this compound might take the form of a linear equation, such as:
pIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + cn * (Descriptor n)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, ..., cn are the regression coefficients determined from the statistical analysis.
The selection of the most relevant descriptors is a critical step in model development. Techniques such as stepwise regression or genetic algorithms are often used to identify the subset of descriptors that provides the best predictive power while avoiding overfitting. The goal is to create a simple and reliable model that can accurately predict the activity of new, untested compounds. nih.govresearchgate.net
Validation and Applicability Domain Assessment
The reliability and predictive ability of a developed QSAR model must be rigorously assessed through a process of validation. mdpi.com This ensures that the model is not simply a result of chance correlation and can be confidently used to predict the activity of new chemical entities. Validation is typically performed using both internal and external methods.
External validation involves using the QSAR model to predict the biological activity of a set of compounds that were not used in the model's development (the test set). The predictive performance of the model is then evaluated by comparing the predicted activities with the experimentally determined values.
A variety of statistical parameters are used to quantify the performance of a QSAR model. nih.govmdpi.com These parameters provide a measure of the model's goodness-of-fit, robustness, and predictive power.
| Statistical Parameter | Description | Typical Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation. | > 0.5 |
| F-statistic (F-test value) | A statistical test that assesses the overall significance of the regression model. | A high value indicates a statistically significant model. |
| RMSE (Root Mean Square Error) | Measures the standard deviation of the residuals (prediction errors). | A lower value indicates a better fit. |
Furthermore, it is crucial to define the Applicability Domain (AD) of the QSAR model. mdpi.comnih.gov The AD represents the chemical space of molecules for which the model is expected to make reliable predictions. researchgate.net A QSAR model is only valid for compounds that are structurally similar to those in the training set. mdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and may not be reliable. Various methods can be used to define the AD, often based on the range of descriptor values in the training set or the structural similarity of a new compound to the training set molecules.
Mechanistic Studies of Biological Interactions of 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid
Investigation of Enzyme Inhibition and Activation Mechanisms by 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid
Research into the direct enzymatic modulation by this compound is an emerging area. While the broader class of isatin (B1672199) (1H-indole-2,3-dione) derivatives, to which this compound belongs, is known for a wide range of enzyme inhibitory activities, specific data for the 5-methoxy, 7-carboxylic acid substituted variant is not extensively documented in publicly accessible research.
Kinetic Analysis of Enzyme Modulation
A detailed kinetic analysis, including the determination of inhibition constants (Kᵢ) or activation parameters for this compound against specific enzymes, is not available in the reviewed scientific literature. Such studies are crucial for understanding the potency and mechanism of interaction, whether it be competitive, non-competitive, or uncompetitive inhibition.
Identification of Binding Sites on Purified Enzymes
Specific studies involving techniques such as X-ray crystallography, NMR spectroscopy, or computational docking to identify the precise binding sites of this compound on purified enzymes have not been found in the available search results. Identifying these interactions is key to understanding the molecular basis of its potential biological activity and for guiding further drug design.
Receptor Binding Affinity Studies with Isolated Receptors
While derivatives of indole (B1671886) carboxylic acids and related heterocyclic structures have been investigated for their affinity to various receptors, specific receptor binding affinity data (such as Kᵢ or IC₅₀ values) for this compound with isolated receptors are not detailed in the current body of scientific literature. The broader family of indole derivatives has shown interaction with receptors like serotonin (B10506) (5-HT) receptors, but direct evidence for this specific compound is lacking. nih.govresearchgate.net
Molecular Pathways of Interaction in Cellular Models (e.g., Apoptosis Induction in In Vitro Cell Lines, Molecular Signaling)
The cellular effects of this compound, particularly concerning the induction of apoptosis or modulation of specific signaling pathways, remain an area requiring further investigation. Studies on related isatin or indole derivatives have shown potential for inducing apoptosis in cancer cell lines, often through mechanisms involving caspase activation or regulation of Bcl-2 family proteins. mdpi.commdpi.com However, research specifically implicating this compound in these pathways is not presently available.
Analysis of Gene Expression and Protein Modulation
There is currently a lack of specific studies analyzing how this compound modulates gene expression or alters protein levels in cellular models. Techniques such as quantitative PCR (qPCR), microarray analysis, or proteomics would be necessary to elucidate its impact on cellular function at the molecular level. Research on structurally similar compounds suggests that targeting transcription factors or signaling kinases could be a potential mechanism. mdpi.comnih.gov
Subcellular Localization and Organelle Specificity
Information regarding the subcellular localization of this compound is not available. Determining whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, is essential for understanding its mechanism of action, particularly if it is involved in processes like apoptosis or gene regulation.
Antioxidant and Radical Scavenging Properties of this compound and its Derivatives
The isatin scaffold, a core component of this compound, is a structural motif found in many compounds exhibiting a wide range of biological activities. nih.govscilit.com Derivatives of isatin have been noted for their potential antioxidant properties, among other pharmacological effects like antimicrobial, anticonvulsant, and anti-HIV activities. researchgate.netirapa.org The antioxidant capacity of such molecules is intrinsically linked to their chemical structure, particularly the arrangement of functional groups on the indole ring system that can participate in neutralizing free radicals.
The mechanism by which this compound and its analogs may quench free radicals is thought to involve several established antioxidant pathways, largely influenced by the substituents on the aromatic ring. nih.gov The presence of both a methoxy (B1213986) group (-OCH3) and a carboxylic acid group (-COOH) suggests that the molecule could act as an antioxidant through mechanisms such as Hydrogen Atom Transfer (HAT) or single-electron transfer pathways. nih.govresearchgate.net
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For indole derivatives, the N-H group of the pyrrole (B145914) ring is a potential site for hydrogen donation.
Single-Electron Transfer followed by Proton Transfer (SET-PT): The SET-PT mechanism involves the transfer of an electron from the antioxidant molecule to the radical, forming a radical cation. This is then followed by the transfer of a proton. The electron-donating nature of the methoxy group at the C5 position can enhance the molecule's ability to donate an electron, thereby promoting its antioxidant activity. nih.govresearchgate.net
Studies on related indole carboxylic acid derivatives have demonstrated the capacity to mitigate oxidative stress in biological models. For instance, 5-methoxyindole-2-carboxylic acid (MICA), a structurally related indole derivative, has been shown to reduce oxidative stress in preclinical models of ischemic stroke. nih.govnih.gov This was evidenced by the attenuation of cellular hydrogen peroxide content, mitochondrial protein carbonyls, and lipid peroxidation. nih.gov While these findings are for a different, non-dione analog, they highlight the potential of the 5-methoxyindole (B15748) core to modulate cellular redox environments.
The antioxidant effects of this compound derivatives could likewise be evaluated in various model systems. A study on hydrazone derivatives of 5-methoxyindole-2-carboxylic acid assessed their ability to scavenge superoxide (B77818) anion radicals and hypochlorite (B82951) ions using luminol-enhanced chemiluminescence, demonstrating significant radical scavenging properties. mdpi.comresearchgate.net The 3,4-dihydroxy-substituted derivative, in particular, showed excellent radical scavenging activity in all tested models. researchgate.net These studies underscore how derivatization can be used to enhance the antioxidant potential of the core structure.
Below is a conceptual table illustrating research findings on the antioxidant activity of related indole derivatives.
| Compound/Derivative Class | Model System | Observed Effect | Potential Implication |
|---|---|---|---|
| 5-methoxyindole-2-carboxylic acid (MICA) | Ischemic Stroke Model (in vivo) | Decreased markers of oxidative stress (H₂O₂, protein carbonyls, lipid peroxidation). nih.gov | Neuroprotective effects via reduction of oxidative damage. |
| Hydrazone derivatives of 5-MICA | Luminol-Chemiluminescence Assay (in vitro) | Effective scavenging of superoxide radicals and hypochlorite ions. mdpi.comresearchgate.net | Direct free-radical neutralizing capacity. |
| 3,4-dihydroxy-substituted 5-MICA derivative | Multiple radical scavenging models (in vitro) | Demonstrated superior radical scavenging properties. researchgate.net | Highlights the importance of hydroxyl substitutions for enhanced antioxidant activity. |
Structure-Activity Relationship (SAR) Studies for Biological Interaction Enhancement
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. For the isatin scaffold, SAR studies have revealed that modifications at several key positions can significantly influence pharmacological outcomes. researchgate.net These include substitutions on the aromatic ring (positions C4-C7), modification of the lactam nitrogen (N1), and reactions at the C3-carbonyl group.
The biological activity of this compound is determined by the interplay of its three main structural components: the isatin (2,3-dioxoindoline) core, the 5-methoxy group, and the 7-carboxylic acid group.
Isatin Core: The 2,3-dione functionality is a key feature for the biological activity of many isatin derivatives, often acting as a pharmacophore that interacts with biological targets.
5-Methoxy Group: The methoxy group at the C5 position is an electron-donating group. In the context of antioxidant activity, this feature can enhance the radical scavenging capacity. nih.gov In terms of interacting with molecular targets, its electronic properties and steric bulk can influence binding affinity and selectivity. For example, in a study of 5-hydroxyindole (B134679) derivatives, a methoxy group on an attached phenyl ring resulted in the most potent cytotoxic compound against a breast cancer cell line. nih.gov
7-Carboxylic Acid Group: The carboxylic acid at the C7 position is a strong electron-withdrawing group and a hydrogen bond donor/acceptor. nih.gov This group can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds with receptor sites. The position and nature of acidic groups are known to be critical for the bioactivity of indole derivatives. mdpi.com
The specific arrangement of these groups creates a unique electronic and steric profile that governs how the molecule engages with its biological targets. Understanding the contribution of each feature is essential for rational drug design. mdpi.com
Based on the general SAR of isatin and indole derivatives, several design principles can be applied to modulate the biological effects of this compound. The goal is to create new analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Modification of the Carboxylic Acid Group: The 7-COOH group can be converted to esters or amides. This modification removes the acidic proton and alters the molecule's polarity and hydrogen bonding capability, which can lead to changes in cell permeability and target interaction.
Substitution at the N1 Position: The hydrogen at the N1 position of the isatin ring is acidic and can be replaced with various alkyl or aryl groups. This N-substitution can modulate lipophilicity and steric hindrance, often leading to a significant alteration in biological activity.
Alteration of the 5-Methoxy Group: The methoxy group could be replaced with other substituents, such as hydroxyl, halogen, or larger alkoxy groups, to probe the electronic and steric requirements of the target binding site. A hydroxyl group, for instance, could introduce an additional hydrogen bond donor site.
Reactions at the C3-Carbonyl: The C3-carbonyl group of the isatin core is highly reactive and a common site for modification to create Schiff bases or spiro-heterocycles, which has been a successful strategy for generating isatin-based compounds with diverse biological activities. researchgate.net
The following table summarizes key structural positions and potential design modifications to enhance biological interactions.
| Structural Position | Functional Group | Design Modification Principle | Potential Outcome |
|---|---|---|---|
| C7 | -COOH (Carboxylic Acid) | Esterification or Amidation | Modulate polarity, cell permeability, and target binding. |
| N1 | -NH (Lactam) | Alkylation or Arylation | Alter lipophilicity and steric profile to enhance potency or selectivity. |
| C5 | -OCH₃ (Methoxy) | Substitution with other groups (e.g., -OH, -Cl, -OC₂H₅) | Probe electronic and steric requirements of the binding site. |
| C3 | C=O (Carbonyl) | Condensation reactions (e.g., to form Schiff bases) | Introduce new structural diversity to explore novel biological activities. |
Advanced Analytical Methodologies for 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid Research
Development of Chromatographic Methods for Purity Assessment and Separation of Analogs (e.g., HPLC, GC-MS, SFC)
The assessment of purity and the separation of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid from its analogs and potential impurities are fundamental steps in its chemical research. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose due to its high resolution and wide applicability. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid to ensure the carboxylic acid is protonated) and an organic modifier (such as acetonitrile or methanol). Gradient elution is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the compound exhibits maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of more volatile and thermally stable derivatives of the target compound. Derivatization would likely be necessary to increase the volatility of the carboxylic acid and the N-H group of the isatin (B1672199) core, for instance, through silylation or methylation.
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, offering fast separations and reduced solvent consumption. Due to the polar nature of the carboxylic acid and the isatin core, a polar stationary phase and a modifier such as methanol mixed with the supercritical CO2 mobile phase would be appropriate for the analysis of this compound.
Interactive Table: Chromatographic Methods for Purity Assessment
| Technique | Stationary Phase | Mobile Phase | Detection | Key Advantages |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with 0.1% Formic Acid | DAD/UV | High resolution, versatility |
| GC-MS | Phenyl-arylene polymer (or similar) | Helium | Mass Spectrometry | High sensitivity for volatile derivatives |
Chiral Resolution of Stereoisomers
Although this compound itself is not chiral, derivatives or analogs synthesized from it may possess stereogenic centers. The separation of such stereoisomers is critical as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most common technique for enantiomeric resolution. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent. CSPs containing polysaccharide-based selectors (e.g., cellulose or amylose derivatives) are widely used and can often separate a broad range of racemates. The mobile phase in chiral HPLC typically consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol). The choice of the specific CSP and mobile phase composition is determined empirically for each specific compound.
High-Resolution Mass Spectrometry for Metabolite Identification in In Vitro Systems
Understanding the metabolic fate of this compound is essential for its development as a potential therapeutic agent. In vitro systems, such as human liver microsomes or S9 fractions, are commonly used to simulate mammalian metabolism. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying potential metabolites. diva-portal.org HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, which facilitate the determination of the elemental composition of metabolites. mdpi.com
The metabolic profiling of the parent compound would involve incubating it with the in vitro system and analyzing the resulting mixture. nih.gov Potential metabolic transformations for this compound could include hydroxylation of the aromatic ring, demethylation of the methoxy (B1213986) group, or conjugation reactions (e.g., glucuronidation or sulfation) of the carboxylic acid or a hydroxylated metabolite. The high mass accuracy of HRMS allows for the confident identification of these mass shifts corresponding to specific metabolic reactions.
Interactive Table: Potential Metabolites Identified by HRMS
| Metabolite | Proposed Transformation | Mass Shift (Da) | Expected m/z [M+H]+ |
|---|---|---|---|
| M1 | Hydroxylation | +15.9949 | 238.0402 |
| M2 | O-Demethylation | -14.0157 | 208.0297 |
| M3 | Glucuronide Conjugate | +176.0321 | 398.0672 |
Quantitative Analysis in Complex Chemical Matrices (e.g., Reaction Mixtures, Culture Media, in vitro biological fluids)
Accurate quantification of this compound in complex matrices is crucial for various stages of research, from monitoring reaction progress to determining its concentration in biological assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov
An LC-MS/MS method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the protonated or deprotonated molecule) and a characteristic product ion for the target compound. The transition from the precursor to the product ion is highly specific, minimizing interference from the complex matrix. researchgate.net A stable isotope-labeled internal standard would ideally be used to ensure the accuracy and precision of the quantification. The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effect. mdpi.com
Interactive Table: Typical LC-MS/MS Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%CV) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Comprehensive Structural Elucidation in Mixtures
For the unambiguous structural elucidation of novel analogs, impurities, or metabolites of this compound directly from complex mixtures, hyphenated techniques are invaluable. LC-MS/MS provides initial structural information through fragmentation patterns, but for complete characterization, especially of isomers, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool.
LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed information about the proton and carbon framework of the molecule, enabling the definitive identification of its structure. While less sensitive than MS, advancements in NMR technology, such as cryogenically cooled probes, have significantly improved the feasibility of LC-NMR for trace-level analysis. The combination of LC-MS and LC-NMR provides complementary information, with MS giving the molecular formula and NMR revealing the precise atomic connectivity.
Interactive Table: Advantages of Hyphenated Techniques
| Technique | Information Provided | Key Advantage |
|---|---|---|
| LC-MS/MS | Molecular weight and fragmentation patterns | High sensitivity and selectivity for quantification and initial identification |
Conceptual Applications and Broader Research Significance of the 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid Scaffold
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The indoline-2,3-dione core is renowned for its reactivity, making it a valuable starting material in the synthesis of more complex molecules. researchgate.net The electrophilic C3-ketone is particularly susceptible to nucleophilic attack, serving as a linchpin for a wide array of chemical transformations. The 5-methoxy-2,3-dioxoindoline-7-carboxylic acid scaffold inherits this reactivity, while its unique substituents offer enhanced synthetic utility. The methoxy (B1213986) group influences the reactivity of the aromatic ring, and the carboxylic acid provides a crucial site for derivatization, such as amide bond formation or conversion to other functional groups.
The indoline-2,3-dione moiety is a well-established building block for constructing elaborate heterocyclic systems, particularly those containing spirocyclic or fused ring structures. researchgate.netijrrjournal.com The reactivity of the C3-carbonyl group allows for condensation reactions with various nucleophiles, leading to the formation of new rings.
For instance, reactions of the isatin (B1672199) core often involve:
Aldol Condensation: Reaction with active methylene (B1212753) compounds to form 3-substituted-2-oxindole derivatives.
Pfitzinger Reaction: Condensation with α-methylene ketones to yield quinoline-4-carboxylic acids.
Three-Component Reactions: Serving as the electrophilic component in multicomponent reactions to rapidly build molecular complexity.
The this compound scaffold is an ideal precursor for these transformations. The carboxylic acid at the 7-position can be used as an anchor point for intramolecular reactions, facilitating the synthesis of complex, polycyclic architectures that are often challenging to access through other synthetic routes. This makes the scaffold particularly valuable for creating novel chemical entities for drug discovery programs. chemimpex.com
Table 1: Representative Reactions of the Indoline-2,3-dione Core
| Reaction Name | Reactant Type | Resulting Structure Type | Significance |
|---|---|---|---|
| Aldol Condensation | Active Methylene Compounds (e.g., malononitrile) | 3-Alkylidene-2-oxindoles | Access to key intermediates for kinase inhibitors. |
| Pfitzinger Reaction | α-Methylene Ketones | Quinoline-4-carboxylic acids | Synthesis of a core structure in various pharmaceuticals. |
| Spiro-alkaloid Synthesis | 1,3-Dipoles (e.g., azomethine ylides) | Spiro[indole-pyrrolidine] derivatives | Generation of 3D-rich scaffolds for drug discovery. |
| N-Functionalization | Alkyl halides, Acyl chlorides | N-Substituted isatins | Modulation of steric and electronic properties. |
Contribution as a Privileged Scaffold in Chemical Biology Tool Development
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The indole (B1671886) structure and its derivatives, including the indoline-2,3-dione core, are widely regarded as privileged scaffolds in medicinal chemistry. nih.gov The this compound scaffold is poised to be a significant contributor to the development of chemical biology tools, which are essential for dissecting complex biological processes.
Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its function in a biological system. The indoline-2,3-dione structure is an attractive core for such probes due to its rigid structure and the ease with which its substituents can be modified to optimize binding affinity and selectivity. The this compound scaffold offers distinct advantages for probe design. The 7-carboxylic acid group serves as a convenient attachment point for reporter tags, such as fluorophores or biotin, via stable amide linkages. This allows for the creation of probes that can be used in techniques like fluorescence microscopy or affinity purification to validate drug targets and study their localization and interactions within cells. wikipedia.org
Combinatorial chemistry is a powerful strategy for generating large collections of related compounds (libraries) for high-throughput screening. The chemical reactivity of the this compound scaffold makes it an excellent platform for building such libraries. researchgate.net There are multiple points of diversity that can be readily explored:
N1-Position: The indole nitrogen can be alkylated or acylated.
C3-Position: The ketone can be converted into a wide range of functional groups or used to build spirocyclic systems.
C7-Position: The carboxylic acid can be converted into a library of amides, esters, or other derivatives.
By systematically varying the substituents at these positions, chemists can generate a large and diverse library of compounds centered around the 5-methoxy-indoline-2,3-dione core. Screening these libraries against biological targets can accelerate the discovery of new lead compounds for drug development.
Role in Understanding Structure-Function Relationships within Indoline-2,3-diones
Understanding how the specific placement of functional groups on a scaffold affects its biological activity—known as structure-function relationships (SFR) or structure-activity relationships (SAR)—is fundamental to rational drug design. The this compound molecule is a highly valuable tool for dissecting the SFR of the indoline-2,3-dione class of compounds.
This specific substitution pattern allows researchers to probe the importance of electronic and steric effects at distinct positions on the aromatic ring. nih.gov For example, by comparing the biological activity of this compound to its unsubstituted counterpart (isatin) or to analogs lacking either the methoxy or the carboxylic acid group, one can determine the specific contribution of each functional group to target binding and efficacy. nist.gov
The 5-methoxy group , being an electron-donating and hydrogen bond-accepting group, can explore interactions with specific pockets in a protein's binding site.
The 7-carboxylic acid group , as a hydrogen bond donor/acceptor and a potential anionic center, can engage in crucial electrostatic or hydrogen-bonding interactions.
Systematic studies using this and related scaffolds help build predictive models for designing next-generation inhibitors or modulators with improved potency and selectivity.
Future Research Directions and Unexplored Avenues for 5 Methoxy 2,3 Dioxoindoline 7 Carboxylic Acid
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The development of novel and efficient synthetic routes is paramount to advancing the study of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid. Current methodologies for the synthesis of related 2,3-dioxoindoline derivatives, such as the Sandmeyer process, often involve harsh reaction conditions and can lead to the formation of undesirable regioisomeric mixtures, resulting in low yields. ijrrjournal.com Future research should prioritize the exploration of new synthetic strategies that are not only higher in yield and selectivity but also align with the principles of green chemistry.
Innovations in this area could involve the use of novel catalysts, environmentally benign solvents, and energy-efficient reaction conditions. For instance, enzymatic or chemoenzymatic approaches could offer a highly specific and sustainable alternative to traditional chemical synthesis. The development of one-pot multicomponent reactions would also be a significant advancement, streamlining the synthetic process and reducing waste. A comparative analysis of existing and novel synthetic pathways is crucial for identifying the most promising avenues for sustainable production.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Modified Sandmeyer Process | Established methodology | Harsh conditions, low yields, regioisomer formation |
| Catalytic Oxidation of Indole (B1671886) Precursors | Potential for high selectivity | Catalyst development and optimization |
| Enzymatic Synthesis | High specificity, mild conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope |
| Multicomponent Reactions | High atom economy, reduced waste, process simplification | Reaction design and optimization |
Advanced Computational Predictions for Novel Reactivity and Interactions
Computational chemistry offers a powerful toolkit for predicting the reactivity and interaction profiles of this compound, thereby guiding experimental investigations. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the molecule's electronic structure, molecular orbitals, and potential reaction mechanisms. Such studies have been successfully employed to characterize new polymorphs of related compounds like 5-methoxy-1H-indole-2-carboxylic acid. nih.govmdpi.com
Future computational work should focus on building accurate models to predict how the unique combination of the methoxy (B1213986), dioxo, and carboxylic acid functional groups influences the molecule's reactivity. Molecular docking simulations can be utilized to predict potential biological targets by modeling the interactions of the compound with the active sites of various proteins. This in-silico screening can significantly narrow down the experimental search for bioactive applications.
Discovery of Unconventional Biological Interaction Mechanisms
While indole derivatives are known to exhibit a wide range of pharmacological activities, including potential as anti-cancer agents, the specific biological interactions of this compound remain to be elucidated. nih.gov Future research should venture beyond conventional drug targets and explore unconventional mechanisms of action.
This could involve investigating the compound's potential to modulate protein-protein interactions, disrupt allosteric binding sites, or interfere with nucleic acid structures. High-throughput screening assays coupled with advanced proteomics and metabolomics can help identify novel cellular pathways and molecular targets affected by the compound. Understanding these unique interaction mechanisms is key to unlocking its therapeutic potential.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) can dramatically accelerate the discovery and development process for this compound. AI algorithms can be trained on existing chemical and biological data to predict the properties, bioactivity, and synthetic accessibility of novel derivatives.
Generative models can be employed to design new molecules with optimized properties based on the core structure of this compound. Furthermore, ML can be used to analyze complex datasets from high-throughput screening and "omics" studies to identify structure-activity relationships (SAR) and predict potential off-target effects. This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Environmental Chemistry Aspects of Indoline (B122111) Derivatives
An often-overlooked but increasingly critical area of research is the environmental fate and impact of novel chemical entities. As the exploration of this compound and its derivatives expands, it is imperative to investigate their environmental chemistry.
Future studies should focus on the biodegradability of these compounds and the potential for the formation of persistent or toxic metabolites. Understanding their behavior in different environmental compartments, such as soil and water, is essential for ensuring their sustainable application. Research into "benign-by-design" principles can guide the development of future indoline derivatives with minimal environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid, and how can purity be optimized?
- Methodology :
- Cyclization : Start with indole or isoindoline precursors. For example, cyclize substituted anthranilic acid derivatives under acidic conditions to form the dioxoindoline core .
- Methoxylation : Introduce the 5-methoxy group via nucleophilic substitution (e.g., using methyl iodide in the presence of a base like K₂CO₃) .
- Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor via HPLC .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Analytical Workflow :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C5, dioxo groups at C2/C3). Compare chemical shifts to similar isoindoline derivatives .
- FT-IR : Identify carbonyl stretches (C=O at ~1700-1750 cm⁻¹ for dioxo and carboxylic acid groups) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragment patterns.
- Melting Point : Determine via differential scanning calorimetry (DSC); expected range: 230–250°C (based on analogous indolecarboxylic acids) .
Q. What are the stability and storage recommendations for this compound?
- Stability Profile :
- Thermal Stability : Stable at room temperature but degrade above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Reactivity : Avoid strong oxidizers and bases due to the carboxylic acid and dioxo groups. Susceptible to hydrolysis under alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR shows unexpected peaks, consider:
- Tautomerism : The dioxoindoline core may exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO to stabilize tautomers .
- Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., unmethoxylated byproducts). Optimize reaction time/temperature to minimize side products .
Q. What strategies are effective for studying the biological activity of this compound?
- Experimental Design :
- In Vitro Assays : Screen for anti-inflammatory or anticancer activity using:
- Enzyme Inhibition : COX-2 or kinase assays (IC₅₀ determination) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester analogs, halogen substitutions) to identify critical functional groups .
Q. How can interaction studies with biological targets be systematically conducted?
- Methodological Approaches :
- Molecular Docking : Use software (AutoDock Vina) to predict binding modes with proteins (e.g., cyclooxygenase). Validate via mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
Critical Considerations for Researchers
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
